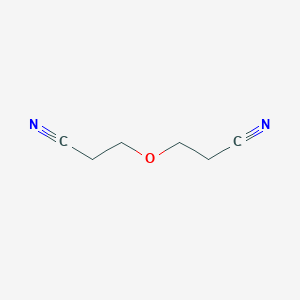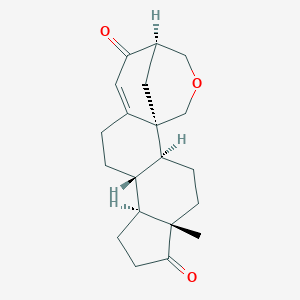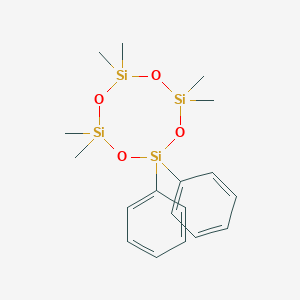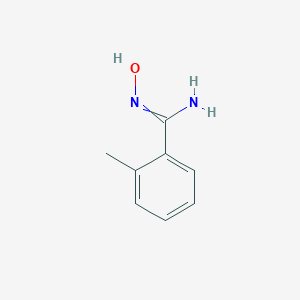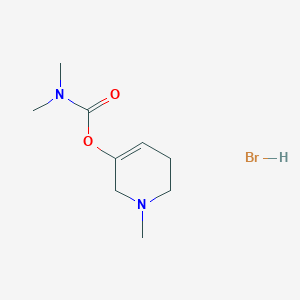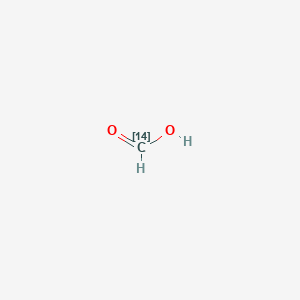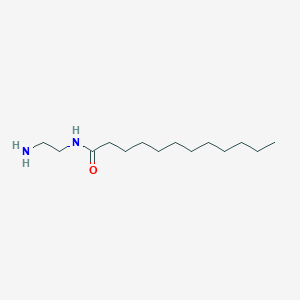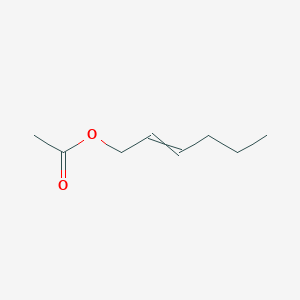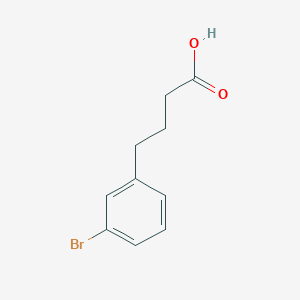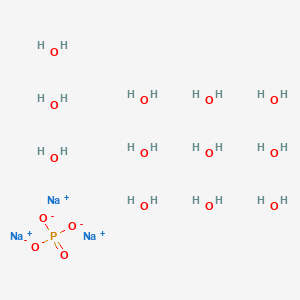
1-(3-溴丙基)-2-氟苯
描述
Bromopropyl compounds are typically colorless to pale yellow liquids . They are used in various chemical reactions due to the presence of the bromine atom which is a good leaving group.
Synthesis Analysis
The synthesis of bromopropyl compounds often involves the reaction of a propyl compound with a brominating agent . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of bromopropyl compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Bromopropyl compounds can undergo various chemical reactions, including nucleophilic substitution and elimination reactions . The exact reactions would depend on the other reactants and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of bromopropyl compounds can be determined using various analytical techniques. These properties may include boiling point, melting point, solubility, and reactivity .科学研究应用
Synthesis of MraY Natural Inhibitors
1-(3-Bromopropyl)-2-fluorobenzene: is utilized in the synthesis of MraY natural inhibitors . These inhibitors are significant as potential antibacterial agents, offering a promising route for developing new antibiotics that target the MraY enzyme, which is crucial in the peptidoglycan biosynthesis in bacterial cell walls.
Preparation of Quinolinone Derivatives
This compound is also instrumental in the preparation of quinolinone derivatives . These derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological disorders such as Parkinson’s disease. The inhibition of MAO-B is a therapeutic strategy to increase dopamine levels and alleviate symptoms.
Organometallic Synthesis
In organometallic chemistry, 1-(3-Bromopropyl)-2-fluorobenzene serves as a versatile starting material. It facilitates the formation of various synthetically useful organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper, which are pivotal in numerous synthetic transformations.
Site-Selective Deprotonation
The structural analogs of 1-(3-Bromopropyl)-2-fluorobenzene undergo site-selective deprotonation. This property is exploited in synthetic chemistry to achieve precision in the modification of molecules, enabling the introduction of functional groups at specific positions.
Aryne Route to Naphthalenes
A related compound, 1-Bromo-2-(trifluoromethoxy)benzene , is used in the aryne route to synthesize naphthalenes. This method involves intermediate formation and reactions with furan, showcasing the role of such compounds in complex organic syntheses.
Electrosynthesis
Compounds synthesized from bromobenzene derivatives have been studied for their electrochemical properties. This suggests potential applications of 1-(3-Bromopropyl)-2-fluorobenzene in electrosynthesis and material sciences, particularly in the development of new materials with unique electrical properties.
Synthesis of Drug and Pesticide Intermediates
Related trifluoromethylbenzenes are important in the synthesis of drug intermediates. By extension, 1-(3-Bromopropyl)-2-fluorobenzene could be valuable in pharmaceutical and pesticide synthesis, contributing to the development of new therapeutic agents and agricultural chemicals.
Generation of 3-Trifluoromethyl Phenol
The synthesis of 3-Trifluoromethyl phenol from trifluoromethyl benzene indicates the potential of similar compounds in creating medically and industrially relevant intermediates. This application is crucial as it opens pathways to a variety of chemical products used in different industries.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(3-bromopropyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHCURDJBNWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564992 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-fluorobenzene | |
CAS RN |
129254-75-7 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


